molecular formula C22H15Cl2N3O B11477523 6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11477523
M. Wt: 408.3 g/mol
InChI Key: BEMBFPFCOJMRLW-UHFFFAOYSA-N
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Description

6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The structure of this compound consists of an indoloquinoxaline core with a 2-(2,4-dichlorophenoxy)ethyl substituent, which contributes to its unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced indoloquinoxaline derivatives.

    Substitution: Formation of substituted indoloquinoxaline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its ability to intercalate into DNA, thereby disrupting the replication and transcription processes. This intercalation leads to the stabilization of DNA duplexes and the inhibition of topoisomerase enzymes, which are essential for DNA replication . The compound’s molecular targets include DNA and topoisomerase enzymes, and its pathways involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives and similar compounds:

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H15Cl2N3O

Molecular Weight

408.3 g/mol

IUPAC Name

6-[2-(2,4-dichlorophenoxy)ethyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H15Cl2N3O/c23-14-9-10-20(16(24)13-14)28-12-11-27-19-8-4-1-5-15(19)21-22(27)26-18-7-3-2-6-17(18)25-21/h1-10,13H,11-12H2

InChI Key

BEMBFPFCOJMRLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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